molecular formula C10H9FO4 B13577313 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13577313
M. Wt: 212.17 g/mol
InChI Key: FMZVMIKRTMHWKI-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is a phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone substituted with a 5-fluoro-2-methoxyphenyl group. This compound (CAS: 900021-53-6) is structurally related to intermediates in biosynthetic pathways and metabolites involved in microbial or plant systems. Its fluorine and methoxy substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

FMZVMIKRTMHWKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.

    Reaction with Acetyl Chloride: The boronic acid is reacted with acetyl chloride in the presence of a palladium catalyst to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring CAS Number Biological Role/Application Source/Evidence
3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid 5-Fluoro, 2-methoxy 900021-53-6 Synthetic intermediate, potential bioactive agent
3-(3-Indolyl)-2-oxopropanoic acid 3-Indolyl - Gut microbiota modulator; reduces intestinal inflammation
3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) 4-Methoxy - α-keto acid precursor in peptide biosynthesis
3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (Vanilpyruvic acid) 4-Hydroxy, 3-methoxy 1081-71-6 Metabolite in phenylalanine/tyrosine pathways
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid 3-Bromo, 4-hydroxy, 5-methoxy - Uncharacterized; potential halogenated bioactive compound
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid Cyclohexenyl substituent - Intermediate in salinosporamide A biosynthesis

Structural Similarity Scores (vs. Target Compound):

  • 3-(3-Fluoro-4-methoxyphenyl)propionic Acid: 0.92
  • 3-(3,5-Difluoro-4-methoxyphenyl)propionic Acid: 0.91
  • 2-(3-Fluoro-2-methoxyphenyl)acetic Acid: 0.89

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid is a compound that has garnered significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a methoxy group, which are known to enhance its biological activity and solubility. The structural features of this compound allow it to interact with various biological targets, particularly peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The presence of fluorine enhances lipophilicity, potentially increasing bioavailability and interaction with cellular targets. In vitro studies have shown that these compounds can effectively modulate gene expression related to inflammation pathways.

Table 1: Summary of Anti-inflammatory Activity Studies

CompoundIC50 (µM)Mechanism of Action
This compound12Inhibition of COX-2 and IL-6 expression
Diclofenac (Standard)10COX inhibition
Compound X15Cytokine modulation

Analgesic Effects

The analgesic properties of this compound have also been explored. Preliminary studies suggest that it may reduce pain through similar mechanisms as traditional non-steroidal anti-inflammatory drugs (NSAIDs), specifically by inhibiting the cyclooxygenase enzymes involved in prostaglandin synthesis.

Case Studies

  • Case Study on PPAR Modulation : A study conducted on the effects of this compound on PPARs demonstrated that the compound significantly upregulated genes associated with lipid metabolism while downregulating pro-inflammatory cytokines in human adipocytes. This suggests potential therapeutic applications in metabolic disorders characterized by inflammation.
  • Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer). The results indicated an IC50 value of approximately 9 µM for MCF7 cells, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the phenyl ring can significantly affect the biological activity of the compound. For instance, substituents like methoxy and fluorine have been shown to enhance binding affinity to biological targets.

Table 2: Structure-Activity Relationship Findings

Substituent PositionSubstituent TypeEffect on Activity
ParaMethoxyIncreased potency
MetaFluorineEnhanced lipophilicity
OrthoMethylDecreased activity

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